molecular formula C7H8N2O B056646 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde CAS No. 120841-95-4

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Cat. No. B056646
M. Wt: 136.15 g/mol
InChI Key: MGWNBNOCZFGASD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis and Reactions : Pyrazole-3(4)-carbaldehydes, including variants like 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, are synthesized through various methods. Their synthesis and reactions have been explored due to their significant biological activities (Abdel-Wahab, Khidre, & Farahat, 2011).
  • Ring Transformation in Synthesis : Ring transformations with nucleophilic hydrazines are used to produce variants of pyrazoles, showcasing the versatility in synthesizing these compounds (Fanghänel et al., 1997).

Molecular Structure Analysis

  • Structural Optimization and Analysis : The molecular structure of related compounds has been optimized using HF and DFT levels of calculations, indicating the significance of molecular structural analysis in understanding these compounds (Mary et al., 2015).
  • X-Ray Crystallography : X-ray diffraction methods have been employed to determine the crystal structure of pyrazole derivatives, highlighting the importance of crystallography in analyzing the molecular structure (Xu & Shi, 2011).

Chemical Reactions and Properties

  • Chemical Reactivity : Studies on the chemical reactivity of pyrazole derivatives, including different types of nucleophilic substitutions and condensation reactions, provide insights into their chemical properties (Orrego Hernandez et al., 2015).

Physical Properties Analysis

  • Physical Characterization : Physical properties like solvatochromic behavior and photophysical studies of pyrazole derivatives have been investigated, showing the significance of understanding their physical characteristics in various solvents (Singh et al., 2013).

Chemical Properties Analysis

  • Spectral Characterization : Infrared, Raman, and NMR spectroscopic studies provide detailed insights into the chemical properties of pyrazole derivatives, helping in elucidating their molecular structure and bonding features (Bahgat & El‐Emary, 2013).

Scientific Research Applications

It’s also important to note that the use of this compound in research is subject to safety regulations, and it should only be handled by trained professionals .

  • Corrosion Inhibition

    • Application: A study has reported the synthesis of a compound similar to “3-Methyl-1H-pyrazole-4-carbaldehyde”, namely “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC)”, and its use as a corrosion inhibitor for mild steel in aggressive hydrochloric acid .
    • Method: The study used electrochemical, physicochemical, and quantum chemical calculations to evaluate the corrosion inhibition capacity of CMPPC .
    • Results: The specific results of this study were not detailed in the search results .
  • Chemical Synthesis

    • Application: “3-Methyl-1H-pyrazole-4-carbaldehyde” is a chemical intermediate and can be used in the synthesis of other compounds .
    • Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
    • Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .
  • Pharmaceutical Research

    • Application: Pyrazole derivatives, such as “3-Methyl-1H-pyrazole-4-carbaldehyde”, are often used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .
    • Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
    • Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .
  • Material Science

    • Application: Pyrazole derivatives can be used in the development of new materials, such as polymers and resins .
    • Method: The specific methods of application or experimental procedures can vary greatly depending on the context of the research .
    • Results: The outcomes of these syntheses would depend on the specific reactions and compounds being synthesized .

Safety And Hazards

The safety data sheet (SDS) for 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is available for reference . It’s important to handle this chemical with appropriate safety measures.

Future Directions

Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their wide range of biological activities . The synthesis of pyrazoles, their heteroannulated derivatives, and their applications as biologically active moieties are areas of ongoing study .

properties

IUPAC Name

1-ethenyl-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNBNOCZFGASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360459
Record name 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

CAS RN

120841-95-4
Record name 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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